果寡糖 DP10/GF9

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

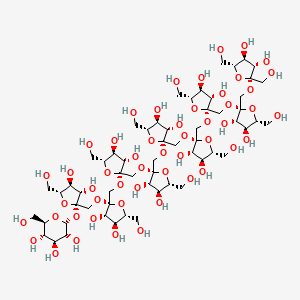

Fructo-oligosaccharide DP10/GF9 is a type of fructooligosaccharide with a degree of polymerization of 10. It consists of a chain of 9 fructose units connected by (2→1)-β-glycosidic bonds, with a single D-glucosyl unit at the non-reducing end . This compound is known for its prebiotic properties and is commonly used in scientific research.

科学研究应用

Fructo-oligosaccharide DP10/GF9 has a wide range of applications in scientific research:

作用机制

Target of Action

Fructo-oligosaccharide DP10/GF9, also known as a fructooligosaccharide (FOS), primarily targets the gut microbiota . It plays a key role in promoting the growth of beneficial gut bacteria .

Mode of Action

Fructo-oligosaccharide DP10/GF9 is composed of 9 fructose units linked by (2→1)-β-glycosidic bonds and having a single D-glucosyl unit at the non-reducing end . As a prebiotic, it interacts with the gut microbiota, providing a food source that promotes the growth of beneficial bacteria .

Biochemical Pathways

The biochemical pathways affected by Fructo-oligosaccharide DP10/GF9 are related to the metabolism of the gut microbiota. By providing a food source for beneficial bacteria, it can influence the balance of the gut microbiota, potentially affecting various metabolic pathways within these microorganisms .

Result of Action

The primary result of the action of Fructo-oligosaccharide DP10/GF9 is the promotion of the growth of beneficial gut bacteria . This can lead to a healthier balance of the gut microbiota, which is associated with various health benefits, including improved gut health and immune function .

Action Environment

The action of Fructo-oligosaccharide DP10/GF9 is influenced by the environment within the gut. Factors such as the pH, temperature, and the presence of other nutrients can affect its efficacy and stability. Additionally, the composition of the individual’s gut microbiota can also influence the action of Fructo-oligosaccharide DP10/GF9 .

生化分析

Biochemical Properties

Fructo-oligosaccharide DP10/GF9 interacts with various enzymes, proteins, and other biomoleculesIt is known that the consumption of Fructo-oligosaccharide DP10/GF9 can influence the gut bacterial fermentation process, leading to the production of short-chain fatty acids (SCFA) and modulation of bile acids .

Cellular Effects

Fructo-oligosaccharide DP10/GF9 has significant effects on various types of cells and cellular processes. It influences cell function by promoting the growth of beneficial gut bacteria . This can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Fructo-oligosaccharide DP10/GF9 is complex and involves several biochemical pathways. It exerts its effects at the molecular level through interactions with biomolecules, potentially influencing enzyme activity and gene expression . The exact nature of these interactions and their consequences are still being explored.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fructo-oligosaccharide DP10/GF9 can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of Fructo-oligosaccharide DP10/GF9 can vary with different dosages in animal models. For example, it has been observed that the consumption of Fructo-oligosaccharide DP10/GF9 decreased fasting blood glycaemia levels in a dose-dependent manner

Metabolic Pathways

Fructo-oligosaccharide DP10/GF9 is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . The exact metabolic pathways that Fructo-oligosaccharide DP10/GF9 is involved in are still being researched.

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and these interactions could influence its localization or accumulation .

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

准备方法

Synthetic Routes and Reaction Conditions

Fructo-oligosaccharide DP10/GF9 can be synthesized enzymatically using fructosyltransferase enzymes. These enzymes catalyze the transfer of fructose units from sucrose to acceptor molecules, forming fructooligosaccharides . The reaction conditions typically involve a controlled temperature and pH to optimize enzyme activity.

Industrial Production Methods

Industrial production of fructo-oligosaccharide DP10/GF9 involves the use of microbial fermentation processes. Specific strains of microorganisms, such as Aspergillus oryzae, are employed to produce the necessary enzymes for the synthesis of fructooligosaccharides . The fermentation process is followed by purification steps to isolate the desired compound.

化学反应分析

Types of Reactions

Fructo-oligosaccharide DP10/GF9 primarily undergoes hydrolysis reactions. These reactions involve the cleavage of glycosidic bonds by the addition of water, resulting in the formation of smaller sugar units .

Common Reagents and Conditions

The hydrolysis of fructo-oligosaccharide DP10/GF9 can be catalyzed by acids or enzymes such as β-fructosidase. The reaction conditions typically include an aqueous environment and a controlled temperature to facilitate the reaction .

Major Products Formed

The major products formed from the hydrolysis of fructo-oligosaccharide DP10/GF9 are fructose and glucose units .

相似化合物的比较

Fructo-oligosaccharide DP10/GF9 is unique due to its specific degree of polymerization and the presence of a single D-glucosyl unit at the non-reducing end . Similar compounds include:

Fructo-oligosaccharide DP3: Consists of 3 fructose units.

Fructo-oligosaccharide DP5: Consists of 5 fructose units.

Fructo-oligosaccharide DP7: Consists of 7 fructose units.

These compounds share similar prebiotic properties but differ in their degree of polymerization and specific structural features .

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H102O51/c61-1-20-30(72)40(82)41(83)51(101-20)111-60(50(92)39(81)29(10-70)110-60)19-100-59(49(91)38(80)28(9-69)109-59)18-99-58(48(90)37(79)27(8-68)108-58)17-98-57(47(89)36(78)26(7-67)107-57)16-97-56(46(88)35(77)25(6-66)106-56)15-96-55(45(87)34(76)24(5-65)105-55)14-95-54(44(86)33(75)23(4-64)104-54)13-94-53(43(85)32(74)22(3-63)103-53)12-93-52(11-71)42(84)31(73)21(2-62)102-52/h20-51,61-92H,1-19H2/t20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40+,41-,42+,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXRLJJDLJEGSV-YUKXEYFXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)CO[C@]9([C@H]([C@@H]([C@H](O9)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H102O51 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1639.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2403435.png)

![N-(3,4-dimethoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2403436.png)

![N-[[2-(Dimethylamino)phenyl]methyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2403440.png)

![2-[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2403442.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2403448.png)

![N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2403449.png)

![1,7-dimethyl-3-(3-oxobutan-2-yl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2403450.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2403458.png)